molecular formula C5H9NaO4S B11966847 Sodium 1-hydroxycyclopentane-1-sulfonate

Sodium 1-hydroxycyclopentane-1-sulfonate

Cat. No.: B11966847
M. Wt: 188.18 g/mol
InChI Key: DFMURJIHJOOSSJ-UHFFFAOYSA-M
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Description

Sodium 1-hydroxycyclopentane-1-sulfonate is a chemical compound with the molecular formula C5H9NaO4S and a molecular weight of 188.18 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and a sulfonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxycyclopentane-1-sulfonate typically involves the sulfonation of cyclopentanol. The reaction is carried out by treating cyclopentanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hydroxycyclopentane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopentanone, cyclopentane carboxylic acid, cyclopentane sulfinate, and various substituted cyclopentane derivatives .

Scientific Research Applications

Sodium 1-hydroxycyclopentane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-hydroxycyclopentane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Comparison: Sodium 1-hydroxycyclopentane-1-sulfonate is unique due to its cyclopentane ring structure, which imparts different chemical reactivity and physical properties compared to linear or aromatic sulfonates. This uniqueness makes it valuable in specific applications where other sulfonates may not be as effective .

Properties

IUPAC Name

sodium;1-hydroxycyclopentane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMURJIHJOOSSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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